molecular formula C28H29N3O3S B2440309 N-(2-(3-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide CAS No. 443332-87-4

N-(2-(3-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide

Cat. No.: B2440309
CAS No.: 443332-87-4
M. Wt: 487.62
InChI Key: FBKURXLUYHXCIX-UHFFFAOYSA-N
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Description

N-(2-(3-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide is a complex synthetic organic compound featuring a molecular framework that incorporates a 1H-indole core, a 2-methoxybenzamide group, a 2,3-dimethylphenyl substituent, and a thioether-linked acetamide bridge. This multi-functional structure suggests potential as a valuable intermediate in medicinal chemistry and drug discovery research, particularly for the development of targeted small molecule therapies. Compounds with similar indole-thioether-amide architectures have been investigated for their diverse biological activities and capacity to modulate protein-protein interactions . The presence of the 2-methoxybenzamide moiety, a group found in various pharmacologically active agents, alongside the 2,3-dimethylaniline group, indicates potential application in oncology and neurodegenerative disease research, as such motifs are frequently explored in the design of kinase inhibitors and receptor modulators . Researchers can utilize this high-purity compound as a key building block for synthesizing more complex molecular entities, as a reference standard in analytical studies, or as a starting point for structure-activity relationship (SAR) investigations in hit-to-lead optimization campaigns. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3S/c1-19-9-8-12-23(20(19)2)30-27(32)18-35-26-17-31(24-13-6-4-10-21(24)26)16-15-29-28(33)22-11-5-7-14-25(22)34-3/h4-14,17H,15-16,18H2,1-3H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKURXLUYHXCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C24H33N3O5C_{24}H_{33}N_{3}O_{5}, with a molecular weight of approximately 443.536 g/mol. The structure features several functional groups that contribute to its biological activity, including an indole moiety and a methoxybenzamide structure.

Research indicates that compounds with similar structures often exhibit significant interactions with various biological targets, including enzymes and receptors involved in cancer and neurodegenerative diseases. The presence of the thioether and indole functionalities suggests potential roles in modulating signaling pathways related to apoptosis and inflammation.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds structurally related to this compound. For instance:

  • In vitro Cytotoxicity : Compounds exhibiting similar structural motifs have shown cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value of less than 10 µM against A-431 cells, indicating potent anticancer activity .

Neuroprotective Effects

The compound's potential neuroprotective effects have also been explored:

  • Anticonvulsant Activity : In models of induced seizures, compounds with structural similarities have been tested for their anticonvulsant properties. One study reported significant efficacy in reducing seizure frequency in picrotoxin-induced models .

Anti-inflammatory Properties

The anti-inflammatory potential of related compounds has been documented:

  • Cytokine Inhibition : Certain derivatives have shown the ability to inhibit pro-inflammatory cytokines such as IL-1β in cellular models, suggesting that this compound may also exert anti-inflammatory effects .

Data Tables

Activity Type Cell Line/Model IC50 (µM) Reference
AnticancerA-431<10
AnticonvulsantPicrotoxin modelNot specified
Anti-inflammatoryJ774A.1 cells10

Case Studies

  • Case Study on Anticancer Activity :
    A study evaluated the cytotoxic effects of various benzamide derivatives on cancer cell lines. The results indicated that modifications to the benzamide structure significantly impacted the anticancer efficacy, with some derivatives achieving IC50 values lower than those of established chemotherapeutics .
  • Neuroprotective Study :
    In a study examining the neuroprotective effects of thiazole derivatives, it was found that certain modifications enhanced their ability to cross the blood-brain barrier and exert protective effects against neuronal damage induced by oxidative stress .

Scientific Research Applications

Structural Overview

The molecular formula of N-(2-(3-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide is C28H29N3O3SC_{28}H_{29}N_{3}O_{3}S, with a molecular weight of approximately 487.62 g/mol. The compound's structure includes an indole moiety, which is known for its biological activity, and a thioether linkage that may enhance its pharmacological properties.

Scientific Research Applications

This compound has several promising applications in scientific research:

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, indole derivatives are known to inhibit various cancer cell lines by modulating signaling pathways involved in cell proliferation and apoptosis .

Anti-inflammatory Properties

Research has shown that compounds containing thioether linkages can possess anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Molecular docking studies suggest that this compound may act as a potential inhibitor of these enzymes, warranting further investigation into its therapeutic applications .

Neuroprotective Effects

Indole derivatives have been studied for their neuroprotective effects against neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier could make it a candidate for treating conditions like Alzheimer's disease .

Case Study 1: Antitumor Activity

In a recent study focusing on similar indole-based compounds, researchers synthesized derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain modifications to the indole structure significantly enhanced anticancer activity .

Case Study 2: Molecular Docking Studies

Molecular docking simulations were performed to predict the binding affinity of this compound to target proteins involved in inflammatory responses. The findings suggested a strong interaction with COX enzymes, indicating potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing N-(2-(3-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide?

  • Methodology :

  • Step 1 : Prepare the indole-thioether intermediate via nucleophilic substitution of a thiol-containing indole derivative with 2-chloroacetamide precursors. This step often employs DMF as a solvent and potassium carbonate as a base to facilitate the reaction .
  • Step 2 : Couple the intermediate with 2-methoxybenzamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions. Monitor progress via TLC (hexane/EtOAc gradients) .
  • Step 3 : Purify the final product via column chromatography (silica gel 60–120 mesh) and confirm purity using HPLC (>95%) .
    • Characterization :
  • Spectroscopic Analysis : Use 1H^1H-NMR (δ 7.2–8.1 ppm for aromatic protons), 13C^{13}C-NMR (carbonyl signals at ~170 ppm), and ESI-MS (m/z calculated for C28H28N3O3SC_{28}H_{28}N_3O_3S: 494.18) .

Q. How is the compound characterized to confirm structural integrity?

  • Techniques :

  • FTIR : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}, indole N-H at ~3400 cm1^{-1}) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for analogous indole-thiosemicarbazones .
  • Elemental Analysis : Match experimental and theoretical C, H, N, S percentages (e.g., C: 68.0%, H: 5.7%, N: 8.5%) .

Q. What preliminary biological assays are recommended for evaluating bioactivity?

  • In vitro Screening :

  • Antimicrobial Activity : Use agar diffusion assays against Staphylococcus aureus (ATCC 25923) and Candida albicans (ATCC 10231) at concentrations of 10–100 µg/mL .
  • Anti-inflammatory Testing : Measure COX-2 inhibition via ELISA, comparing IC50_{50} values to celecoxib as a reference .

Advanced Research Questions

Q. How can reaction yields be optimized for the thioether linkage formation?

  • Strategies :

  • Solvent Optimization : Replace DMF with polar aprotic solvents like acetonitrile to reduce side reactions.
  • Catalysis : Introduce catalytic iodine (I2_2) or TBHP (tert-butyl hydroperoxide) to accelerate sulfur-nucleophile coupling, as shown for similar thieno-pyrimidines .
  • Temperature Control : Conduct reactions under reflux (80–100°C) to enhance kinetic favorability .

Q. How should researchers address contradictory bioactivity data across different assays?

  • Troubleshooting :

  • Assay Variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and use internal controls (e.g., doxorubicin for apoptosis assays) .
  • Compound Stability : Assess degradation in DMSO/PBS buffers via LC-MS over 24–72 hours to rule out false negatives .
  • Structural Analogues : Compare activity with derivatives lacking the 2-methoxybenzamide group to isolate pharmacophore contributions .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 3LN1) or bacterial dihydrofolate reductase (PDB: 1DF7) .
  • QSAR Modeling : Train models on logP, polar surface area, and H-bond donor/acceptor counts to predict antimicrobial IC50_{50} values .
  • AI-Driven Optimization : Apply COMSOL Multiphysics for reaction parameter simulations, reducing trial runs by 40% .

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